molecular formula C21H20N2O2 B6191713 N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide CAS No. 2648945-45-1

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide

Cat. No.: B6191713
CAS No.: 2648945-45-1
M. Wt: 332.4
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Description

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core with a methoxyphenyl and pyridinyl substituent

Properties

CAS No.

2648945-45-1

Molecular Formula

C21H20N2O2

Molecular Weight

332.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-methoxyphenyl ethylamine, which is then reacted with 4-pyridinecarboxylic acid chloride under basic conditions to form the desired benzamide . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl and pyridinyl groups can enhance its binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridinyl group but lacks the methoxyphenyl substituent.

    4-hydroxy-2-quinolones: Contains a similar aromatic structure but with different functional groups.

Uniqueness

N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is unique due to the presence of both methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .

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